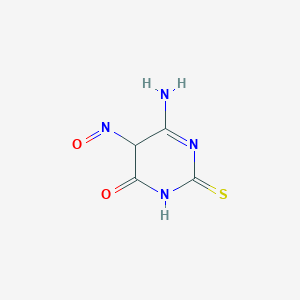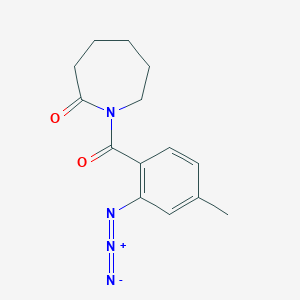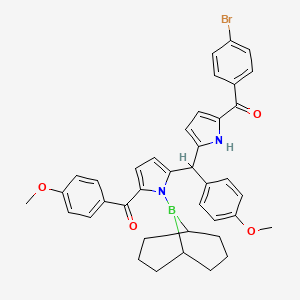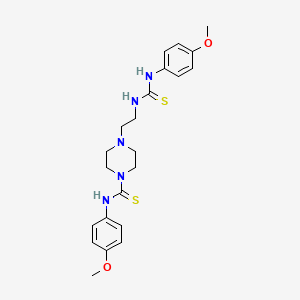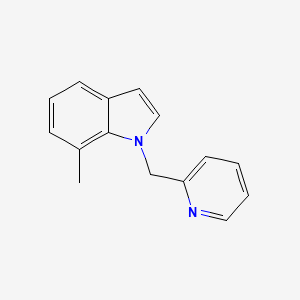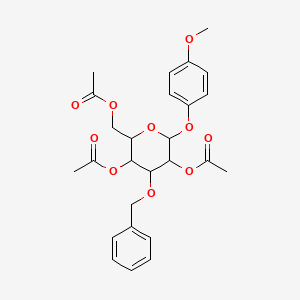
4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside is a complex organic compound with the molecular formula C26H30O10. It is a derivative of glucopyranoside, where the glucose moiety is modified with acetyl and benzyl groups. This compound is often used in synthetic organic chemistry and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside typically involves the protection of hydroxyl groups in glucose followed by selective deprotection and functionalization. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using acetyl groups through acetylation reactions with acetic anhydride in the presence of a catalyst like pyridine.
Benzylation: The 3-OH group is selectively deprotected and then benzylated using benzyl bromide in the presence of a base such as sodium hydride.
Methoxylation: The phenyl group is introduced through a methoxylation reaction using methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the methoxy or benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for benzylation.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Deprotected hydroxyl groups.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group in carbohydrate chemistry.
Biology: Studied for its potential role in biological pathways and as a model compound for understanding glycosylation processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The acetyl and benzyl groups provide steric hindrance and influence the compound’s reactivity. The methoxyphenyl group can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity to enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside
- 4-Methoxyphenyl β-D-glucopyranoside
- 4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-allyl-β-D-galactopyranoside
Uniqueness
4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. The combination of acetyl, benzyl, and methoxyphenyl groups makes it a versatile compound for various synthetic applications and research studies.
Eigenschaften
IUPAC Name |
[3,5-diacetyloxy-6-(4-methoxyphenoxy)-4-phenylmethoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O10/c1-16(27)31-15-22-23(33-17(2)28)24(32-14-19-8-6-5-7-9-19)25(34-18(3)29)26(36-22)35-21-12-10-20(30-4)11-13-21/h5-13,22-26H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZXNXKMNWQSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


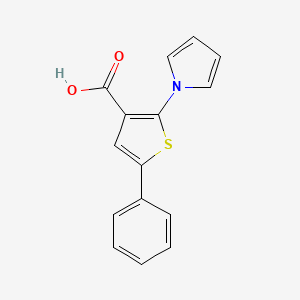
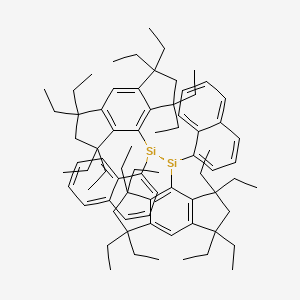
![Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]-](/img/structure/B12516183.png)
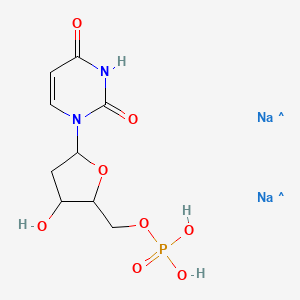

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide](/img/structure/B12516209.png)

